1-Bromo-5-chloro-2-(difluoromethoxy)-3-fluoro-benzene
Overview
Description
1-Bromo-5-chloro-2-(difluoromethoxy)-3-fluoro-benzene is an organic compound with the molecular formula C7H3BrClF3O. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a difluoromethoxy group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Bromo-5-chloro-2-(difluoromethoxy)-3-fluoro-benzene typically involves halogenation reactions. One common method is the bromination of 5-chloro-2-(difluoromethoxy)-3-fluoro-benzene using bromine or a brominating agent under controlled conditions. Industrial production methods may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Bromo-5-chloro-2-(difluoromethoxy)-3-fluoro-benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding phenols or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Scientific Research Applications
1-Bromo-5-chloro-2-(difluoromethoxy)-3-fluoro-benzene is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its halogenated structure.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-5-chloro-2-(difluoromethoxy)-3-fluoro-benzene involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms and difluoromethoxy group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
1-Bromo-5-chloro-2-(difluoromethoxy)-3-fluoro-benzene can be compared with similar compounds such as:
1-Bromo-5-chloro-2-(difluoromethoxy)-4-fluorobenzene: Similar structure but with a different position of the fluorine atom.
1-Bromo-5-chloro-2-(difluoromethoxy)-3-(trifluoromethoxy)benzene: Contains an additional trifluoromethoxy group.
1-Bromo-5-chloro-2-(difluoromethoxy)-3-ethylbenzene: Contains an ethyl group instead of a fluorine atom.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their substituents.
Properties
IUPAC Name |
1-bromo-5-chloro-2-(difluoromethoxy)-3-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O/c8-4-1-3(9)2-5(10)6(4)13-7(11)12/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRMCVOTGSVIAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(F)F)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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